molecular formula C13H11NO B8648968 5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl- CAS No. 71960-93-5

5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-

Cat. No. B8648968
CAS RN: 71960-93-5
M. Wt: 197.23 g/mol
InChI Key: QPDHHOPKWKFAIY-UHFFFAOYSA-N
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Patent
US05637554

Procedure details

A solution of 15 g (0.0769 mol) of 4-methyl-5H-indeno[3,2-b]pyridin-5-one in 150 ml of methanol was treated in portions with 3.8 g (0.1 mol) of NaBH4 at from 0° to -5° C. After stirring at room temperature for 14 hours, the mixture was concentrated under reduced pressure. The residue was treated with 350 ml of methylene chloride and with 150 ml of a 15% strength aqueous potassium hydroxide solution and additionally stirred for 1 hour. The organic phase was separated off, washed with water, dried over Na2SO4 and concentrated to a volume of 50 ml under reduced pressure. The crystal magma was filtered off with suction at 0° C. and washed with a little diethyl ether and pentane. 9.4 g (62% of theory) of 4-methyl-5H-indeno[3,2-b]pyridin-5-ol were obtained as yellowish crystals of m.p. 154°-156° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[C:14](=[O:15])[C:3]=12.[BH4-].[Na+]>CO>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=3[CH:14]([OH:15])[C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C2C(=NC=C1)C=1C=CC=CC1C2=O
Name
Quantity
3.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with 350 ml of methylene chloride and with 150 ml of a 15% strength aqueous potassium hydroxide solution
STIRRING
Type
STIRRING
Details
additionally stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 50 ml under reduced pressure
FILTRATION
Type
FILTRATION
Details
The crystal magma was filtered off with suction at 0° C.
WASH
Type
WASH
Details
washed with a little diethyl ether and pentane

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC1=C2C(=NC=C1)C=1C=CC=CC1C2O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.